3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one
Overview
Description
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one is a heterocyclic compound that contains a fused ring system incorporating benzene, thiophene, and oxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a chlorinated benzothiophene derivative with an appropriate oxazepine precursor under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure lacking the oxazepine ring.
Thieno[3,4-b]thiophene: Contains a fused thiophene ring system but lacks the benzene and oxazepine components.
Oxazepine derivatives: Compounds with similar oxazepine rings but different substituents or fused ring systems.
Uniqueness
3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties, such as in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-chloro-5H-thieno[3,4-b][1,5]benzoxazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2S/c12-10-9-6(5-16-10)11(14)13-7-3-1-2-4-8(7)15-9/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMFUSRNTCUITN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CSC(=C3O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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